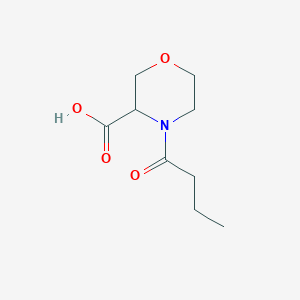
(3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPPM, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, mood, and pain sensation.
Biochemical and Physiological Effects:
(3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been found to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has also been shown to have anxiolytic and antidepressant effects, possibly through its interaction with the CB1 receptor. However, more research is needed to fully understand the biochemical and physiological effects of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone is its potential toxicity and side effects, which need to be carefully evaluated and controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is the development of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of research is the use of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone as a building block for the synthesis of functional materials with novel properties and applications. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone, as well as its potential toxicity and side effects.
Synthesemethoden
The synthesis of (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction of 3-methylpiperazine and 1-phenyl-4-chloropyrazole with potassium carbonate in the presence of DMF (N,N-dimethylformamide) as a solvent. The reaction is carried out at a temperature of 100°C for 24 hours, and the resulting product is purified by column chromatography to obtain (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In analytical chemistry, (3-Methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been employed as a fluorescent probe for the detection of metal ions and other analytes.
Eigenschaften
IUPAC Name |
(3-methylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-10-18(8-7-16-12)15(20)13-9-17-19(11-13)14-5-3-2-4-6-14/h2-6,9,11-12,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSIENQZDINISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)

![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)




![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
